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Compound of Interest

Compound Name: alpha-Casein (90-95)

Cat. No.: B12060084

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the

-casein fragment f(90-95), a bioactive peptide sequence (Arg-Tyr-Leu-Gly-Tyr-Leu) exhibiting
atypical opioid receptor affinity. Unlike classical endogenous opioids (enkephalins/endorphins)
that strictly adhere to the N-terminal Tyrosine rule, this hexapeptide retains significant biological
activity despite an N-terminal Arginine extension. This document details its molecular
characteristics, receptor pharmacology, downstream signaling mechanisms, and validated
experimental protocols for synthesis and characterization.

Molecular Characterization & Structural
Biochemistry
The

-casein (90-95) fragment, often classified under the umbrella of exorphins, represents a cryptic
bioactive sequence released during the digestion of bovine milk proteins.
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Property Specification

Sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)

Parent Protein
Bovine

-Casein (Variants B, C, D, E)

Molecular Formula

Molecular Weight 783.93 Da

Isoelectric Point (pI) ~10.0 (Basic due to N-terminal Arginine)

Hydrophobicity
Mixed; Hydrophobic core (Leu-Gly-Tyr-Leu) with

cationic N-terminus

Structural Homology & The "Arginine Anomaly"
Classic opioid peptides (e.g., Met-Enkephalin: Tyr-Gly-Gly-Phe-Met) require a free N-terminal

Tyrosine for interaction with the receptor's anionic aspartate residue.

-Casein (90-95) presents an N-terminal Arginine.[1][2]

Mechanism: Structural studies suggest the Arginine residue does not abolish activity but

modifies receptor selectivity. The internal Tyrosine (position 2) and Leucine residues align

with the hydrophobic pockets of the opioid receptor, mimicking the phenylalanine/leucine

core of enkephalins.

Stability: The N-terminal Arginine confers resistance to aminopeptidase degradation,

potentially increasing the peptide's half-life compared to unprotected enkephalins.

Receptor Pharmacology & Signaling Dynamics
Receptor Selectivity Profile
-Casein (90-95) acts as a selective ligand with preferential affinity for the

-opioid receptor (DOR) and

-opioid receptor (MOR).
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Receptor Subtype Interaction Mode

Affinity (

/

)

Physiological
Outcome

-Opioid (DOR) Agonist
Low

M range

Modulation of

intestinal motility;

analgesia

-Opioid (MOR) Partial Agonist
Mid

M range

Respiratory

depression (mild);

sedation

-Opioid (KOR) Negligible
> 100

M
Minimal contribution

Note: While potencies are generally lower (micromolar range) compared to morphine

(nanomolar range), the high concentration of casein in dairy intake makes these interactions

physiologically relevant in the gut-brain axis.

Signal Transduction Pathway
Upon binding, RYLGYL triggers the standard

protein-coupled cascade. The following diagram illustrates the suppression of Adenylyl Cyclase
(AC) and subsequent ion channel modulation.
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Caption: Mechanism of Action:
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-Casein (90-95) induces Gi-mediated inhibition of cAMP and neuronal hyperpolarization.

Experimental Protocols
Peptide Synthesis (Fmoc Solid-Phase)
To ensure experimental validity, researchers should synthesize the peptide de novo rather than

relying on crude hydrolysates.

Principle: Stepwise elongation on a Wang resin using Fmoc-protected amino acids. Critical

Control Point: The N-terminal Arginine is prone to deletion; use double coupling for the final

residue.

Resin Loading: Use Fmoc-Leu-Wang resin (0.5–0.8 mmol/g).

Deprotection: 20% Piperidine in DMF (2

10 min).

Coupling:

Reagents: Fmoc-AA (3 eq), HBTU (2.9 eq), DIEA (6 eq).

Sequence (C->N): Tyr(tBu) -> Gly -> Leu -> Tyr(tBu) -> Arg(Pbf).

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/0.1% TFA.

Validation: ESI-MS must confirm Mass = 783.9 ± 1 Da.

Radioligand Binding Assay (Receptor Affinity)
This protocol determines the

of the peptide against a standard radiolabeled opioid.

Materials:

Membrane Prep: Rat brain homogenates or CHO cells expressing human MOR/DOR.
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Radioligand:

-DAMGO (Mu-selective) or

-DPDPE (Delta-selective).

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

Incubation: Mix 200

L membrane suspension + 25

L radioligand (1 nM final) + 25

L

-Casein (90-95) (Concentration range:

to

M).

Equilibrium: Incubate at 25°C for 60 minutes.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to

reduce non-specific binding).

Quantification: Liquid scintillation counting.

Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

and convert to

using the Cheng-Prusoff equation:

Experimental Workflow Visualization
The following diagram outlines the logical flow from peptide sourcing to functional validation.
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Caption: Validated workflow for characterizing

-casein opioid interaction.

Physiological Implications & Clinical Relevance
The Blood-Brain Barrier (BBB)
While

-casein (90-95) shows opioid activity in vitro, its in vivo central effects depend on BBB
permeability.

Transport: Likely crosses via peptide transport systems (e.g., PEPT1) or passive diffusion

due to its relatively small size, though the cationic Arginine may limit passive transport

compared to neutral exorphins.

Peripheral Effects: Major activity is localized to the enteric nervous system (gut opioid

receptors), influencing peristalsis and potentially modulating immune responses (mucosal

immunity).

Antihypertensive & Antiproliferative Cross-Talk
Recent data indicates that this fragment may possess multi-functional properties:

Cancer: Inhibition of prostate cancer cell proliferation (

~ nM range) via non-opioid or atypical opioid pathways.

Hypertension: Potential inhibition of Angiotensin-Converting Enzyme (ACE), a common

feature of proline/hydrophobic-rich casein fragments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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